molecular formula C8H6N2 B025259 3-(Pyridin-2-yl)prop-2-enenitrile CAS No. 100949-40-4

3-(Pyridin-2-yl)prop-2-enenitrile

Cat. No.: B025259
CAS No.: 100949-40-4
M. Wt: 130.15 g/mol
InChI Key: ZIMQURWVGPGVMM-HWKANZROSA-N
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Description

It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is notable for its unique structural properties, which make it a versatile material in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)prop-2-enenitrile typically involves the reaction of pyridine derivatives with acrylonitrile under specific conditions. One common method is the Claisen-Schmidt condensation, where 2-acetylpyridine reacts with aromatic aldehydes in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an ethanol solution, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-2-yl)prop-2-enenitrile is extensively used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of glycolysis by targeting enzymes such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). This inhibition reduces glycolytic flux and suppresses glucose uptake, which is particularly relevant in cancer research . The compound’s ability to disrupt key cellular signaling pathways makes it a valuable tool in studying various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(Pyridin-3-yl)prop-2-enenitrile: This isomer has similar structural properties but differs in the position of the pyridine ring.

    2-(Pyridin-2-yl)acetonitrile: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

3-(Pyridin-2-yl)prop-2-enenitrile is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and catalysis.

Properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMQURWVGPGVMM-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium hydride (ca. 60%, 1.0 g, 28.1 mmol) was suspended in tetrahydrofuran (12 ml), and a solution of diethyl cyanoethylphosphonate (4.7 g, 26.8 mmol) in tetrahydrofuran (12 ml) was added thereto under ice cooling condition. The reaction mixture was stirred for 1 hr. A solution of 2-pyridinecarbaldehyde (2.7 g, 25.0 mmol) in tetrahydrofuran (10 ml) was added to the mixture, and the mixture was stirred at 0° C. to room temperature for 6 hrs. The reaction mixture was combined with water under ice cooling condition, concentrated to the half amount and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated, and the residue was subjected to a silica gel (100 g) column chromatography. The fractions eluted with hexane-ethyl acetate (2:1, v/v) were collected and concentrated to give Z-form of the titled compound (0.50 g, 15%). And simultaneously, the fractions eluted with hexane-ethyl acetate (3:2, v/v) were collected and concentrated to give E-form of the titled compound.
Quantity
1 g
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4.7 g
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12 mL
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2.7 g
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10 mL
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12 mL
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Yield
15%

Synthesis routes and methods II

Procedure details

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